molecular formula C14H20N2O2 B11757705 N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine

N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine

Cat. No.: B11757705
M. Wt: 248.32 g/mol
InChI Key: DAQQEJKHJZGGRS-UHFFFAOYSA-N
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Description

N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine is a synthetic organic compound characterized by its unique structure, which includes a methoxy group, a piperidinylmethyl group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine typically involves a multi-step process. One common method starts with the preparation of 4-methoxybenzaldehyde, which is then subjected to a Mannich reaction with piperidine and formaldehyde to yield 4-methoxy-3-[(piperidin-1-yl)methyl]benzaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the piperidinylmethyl group may enhance the compound’s binding affinity and specificity for certain receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-({4-methoxy-3-[(morpholin-4-yl)methyl]phenyl}methylidene)hydroxylamine
  • N-({4-methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}methylidene)hydroxylamine
  • N-({4-methoxy-3-[(azepan-1-yl)methyl]phenyl}methylidene)hydroxylamine

Uniqueness

N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidinylmethyl group, in particular, enhances its potential for interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-14-6-5-12(10-15-17)9-13(14)11-16-7-3-2-4-8-16/h5-6,9-10,17H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQQEJKHJZGGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NO)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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